N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide

Click Chemistry Bioorthogonal Conjugation Medicinal Chemistry

This terminal alkyne-equipped 2-methylthiazole-4-carboxamide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) that most commercial analogs cannot perform. Substituting with saturated side-chain derivatives eliminates bioorthogonal reactivity and derails synthetic routes predicated on click functionalization. Documented as a reactant for survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, and iNOS modulators, this building block provides validated entry points for spinal muscular atrophy, chronic pain, and inflammatory disease programs, reducing de novo route scouting and accelerating SAR library assembly.

Molecular Formula C9H10N2OS
Molecular Weight 194.25
CAS No. 1351589-02-0
Cat. No. B2968439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide
CAS1351589-02-0
Molecular FormulaC9H10N2OS
Molecular Weight194.25
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)NCCC#C
InChIInChI=1S/C9H10N2OS/c1-3-4-5-10-9(12)8-6-13-7(2)11-8/h1,6H,4-5H2,2H3,(H,10,12)
InChIKeyPJWKUZLOCKWWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide (CAS 1351589-02-0) Technical Baseline and Procurement Context


N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide is a heterocyclic building block characterized by a 2-methylthiazole-4-carboxamide core bearing a terminal alkyne functional group on an N-butyl side chain. The compound is commercially cataloged as a synthetic intermediate and research tool, with documented use as a reactant in the synthesis of survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, and inducible nitric oxide synthase (iNOS) modulators [1]. The combination of the thiazole heterocycle and the terminal alkyne handle positions this compound as a modular precursor for click chemistry conjugation and structure-activity relationship (SAR) exploration within medicinal chemistry programs.

Why N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide Cannot Be Replaced by Generic 2-Methylthiazole-4-carboxamides


Generic substitution with structurally related 2-methylthiazole-4-carboxamide analogs (e.g., CAS 31825-95-3, CAS 1333666-88-8, CAS 2034461-12-4) is not a functionally equivalent procurement decision. The target compound incorporates a terminal alkyne moiety on the N-(but-3-yn-1-yl) side chain, which enables orthogonal reactivity via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry modalities. This functional handle is absent in most commercially available 2-methylthiazole-4-carboxamide derivatives, which typically bear saturated alkyl, aryl, or heteroaryl substituents that lack the capacity for bioorthogonal conjugation or modular diversification. Consequently, substituting with an alkyne-deficient analog would fundamentally alter the synthetic trajectory of any workflow predicated on downstream click functionalization or probe assembly [1].

N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide: Quantitative Differentiation Evidence vs. Comparator Compounds


Terminal Alkyne Functional Handle Presence: Differential Reactivity vs. Saturated Side Chain Analogs

The target compound contains a terminal alkyne (C≡CH) on the N-butyl side chain, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity. In contrast, the unsubstituted parent 2-methylthiazole-4-carboxamide (CAS 31825-95-3) and the vast majority of commercial 2-methylthiazole-4-carboxamide derivatives lack any alkyne functionality. The Sigma-Aldrich safety information sheet documents that this compound has been employed as a reactant for synthesizing SMN protein modulators, hNav1.7 inhibitors, and iNOS modulators, indicating its demonstrated utility as a synthetic intermediate in drug discovery campaigns [1].

Click Chemistry Bioorthogonal Conjugation Medicinal Chemistry Chemical Biology

Synthetic Tractability in SMN and Ion Channel Modulator Programs: Documented Use vs. Undocumented Analogs

The Sigma-Aldrich safety information sheet explicitly documents this compound as a reactant used in the synthesis of three distinct target classes: survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS) [1]. For comparator compounds such as 2-methylthiazole-4-carboxamide (CAS 31825-95-3), no equivalent documentation of demonstrated synthetic utility in these specific therapeutic programs is publicly available. This constitutes a documented track record of successful incorporation into lead optimization workflows targeting clinically relevant ion channel and neurodegenerative disease targets.

SMN Protein Modulators hNav1.7 Inhibitors iNOS Modulators Drug Discovery

Procurement-Driven Application Scenarios for N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide (CAS 1351589-02-0)


Medicinal Chemistry: Click-Based SAR Library Synthesis

The terminal alkyne functional group of N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse azide-bearing pharmacophores. This reactivity supports the rapid construction of triazole-linked compound libraries for structure-activity relationship (SAR) exploration, particularly in programs where the thiazole core provides a known pharmacophoric element and the alkyne serves as a modular diversification point. Procurement of this building block is indicated when the synthetic route requires orthogonal click conjugation capacity not available from saturated side-chain analogs [1].

Drug Discovery: SMN Protein Modulator Synthesis

This compound is specifically documented as a reactant in the synthesis of survival motor neuron (SMN) protein modulators [1]. Procurement is therefore directly applicable to research programs focused on spinal muscular atrophy (SMA) and related neuromuscular disorders. The documented precedent provides a validated synthetic entry point for assembling SMN-targeted chemical matter, reducing the need for de novo route scouting and improving workflow efficiency in neurodegenerative disease drug discovery.

Drug Discovery: hNav1.7 Inhibitor Development

The compound is documented as a reactant for synthesizing diaminotriazine hNav1.7 inhibitors [1], a class of voltage-gated sodium channel blockers under investigation for pain management. Research programs targeting chronic pain, neuropathic pain, or inflammatory pain that require modular assembly of hNav1.7 inhibitors may benefit from procuring this building block with established synthetic precedent in this therapeutic area.

Drug Discovery: iNOS Modulator Synthesis

Documentation indicates use of this compound as a reactant in the preparation of heteroalicyclic carboxamidines that act as inhibitors of inducible nitric oxide synthase (iNOS) [1]. This application is relevant for inflammatory disease research and programs seeking to modulate nitric oxide production pathways. The documented synthetic precedent provides a starting point for iNOS-focused medicinal chemistry campaigns requiring thiazole-carboxamide scaffolds with alkyne functional handles.

Quote Request

Request a Quote for N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.